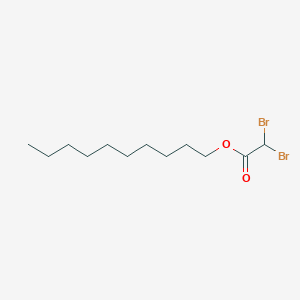
Decyl dibromoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decyl dibromoacetate is an organic compound with the molecular formula C12H22Br2O2. It is an ester formed from decanol and dibromoacetic acid. This compound is known for its applications in organic synthesis and various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Decyl dibromoacetate is typically synthesized through the esterification reaction between decanol and dibromoacetic acid. The reaction is usually catalyzed by an acid such as sulfuric acid. The general reaction is as follows: [ \text{C}2\text{H}2\text{Br}2\text{O}2 + \text{C}{10}\text{H}{21}\text{OH} \rightarrow \text{C}{12}\text{H}{22}\text{Br}_2\text{O}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale esterification reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves:
Reactants: Decanol and dibromoacetic acid.
Catalyst: Sulfuric acid.
Temperature: Elevated temperatures to accelerate the reaction.
Purification: Distillation or recrystallization to obtain pure this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Decyl dibromoacetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of decanol and dibromoacetic acid.
Substitution: The bromine atoms in this compound can be substituted by other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Hydrolysis: Decanol and dibromoacetic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Decyl dibromoacetate has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Employed in the study of enzyme mechanisms and protein interactions.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of decyl dibromoacetate involves its reactivity as an ester and the presence of bromine atoms. The ester bond can be cleaved by hydrolysis, and the bromine atoms can participate in substitution reactions. These properties make it a versatile compound in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Decyl acetate: Similar ester structure but lacks bromine atoms.
Ethyl dibromoacetate: Similar brominated ester but with a shorter alkyl chain.
Uniqueness: Decyl dibromoacetate is unique due to the presence of both a long alkyl chain and bromine atoms, which confer specific reactivity and properties not found in simpler esters or non-brominated compounds.
Conclusion
This compound is a valuable compound in organic synthesis and industrial applications. Its unique structure and reactivity make it a versatile tool in various chemical processes and scientific research.
Eigenschaften
CAS-Nummer |
59956-60-4 |
|---|---|
Molekularformel |
C12H22Br2O2 |
Molekulargewicht |
358.11 g/mol |
IUPAC-Name |
decyl 2,2-dibromoacetate |
InChI |
InChI=1S/C12H22Br2O2/c1-2-3-4-5-6-7-8-9-10-16-12(15)11(13)14/h11H,2-10H2,1H3 |
InChI-Schlüssel |
LBTSNVBKZDFKLR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC(=O)C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one](/img/structure/B14617628.png)

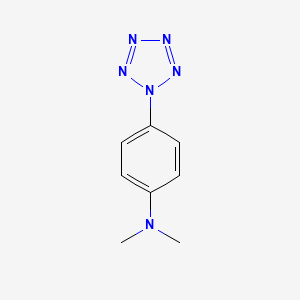
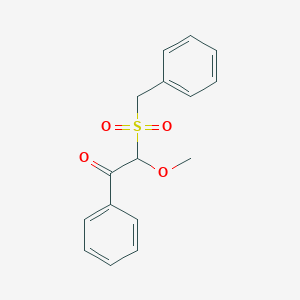
![2-([1,1'-Biphenyl]-4-yl)-4-methyl-5-phenylpyridine](/img/structure/B14617653.png)
![1-(2-Propylpyrazolo[1,5-a]pyridin-3-yl)butan-1-one](/img/structure/B14617666.png)
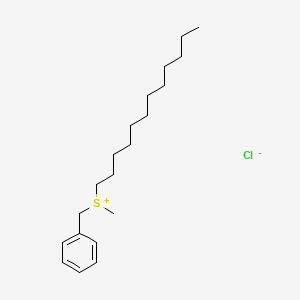
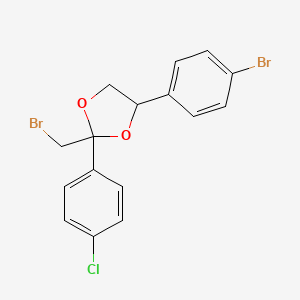
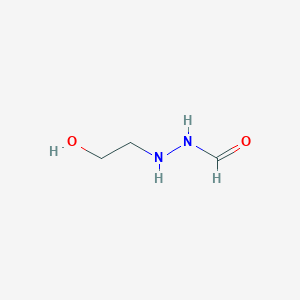
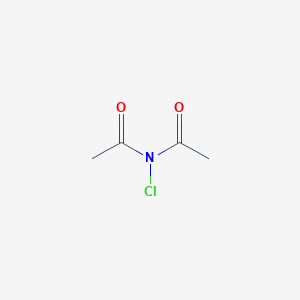


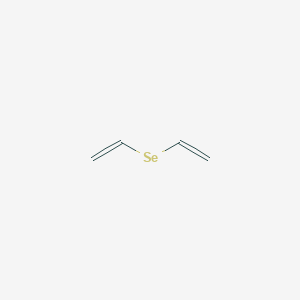
![2-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14617721.png)
